molecular formula C18H19N5O B2364729 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile CAS No. 309926-97-4

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile

Número de catálogo: B2364729
Número CAS: 309926-97-4
Peso molecular: 321.384
Clave InChI: PGDSODGBFAJGBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile is a spirocyclic compound featuring a fused pyrano[2,3-c]pyrazole core linked to a piperidine ring via a spiro junction. Its structure includes a 6-amino group, a 10-methyl substituent, a 3-phenyl group, and a 5-carbonitrile moiety ().

Propiedades

IUPAC Name

6-amino-1'-methyl-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-23-9-7-18(8-10-23)13(11-19)16(20)24-17-14(18)15(21-22-17)12-5-3-2-4-6-12/h2-6H,7-10,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDSODGBFAJGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile represents a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile is C16H16N2OC_{16}H_{16}N_2O with a molecular weight of approximately 284.31 g/mol. The compound features a complex spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of spiropyrazoles exhibit significant antitumor properties. The structural features of 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole] are believed to enhance its interaction with cancer cell lines, potentially inhibiting tumor growth and proliferation .
  • Analgesic and Anti-inflammatory Effects : The compound has shown promise in alleviating pain and reducing inflammation. Its mechanism may involve the modulation of inflammatory pathways and pain receptors, as evidenced by preclinical trials .
  • Vasodilation : Research highlights the compound's ability to induce vasodilation, which could be beneficial in treating cardiovascular diseases by improving blood flow and reducing hypertension .

Antitumor Studies

A series of studies have demonstrated the efficacy of spiropyrazole derivatives against various cancer cell lines. For instance:

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-7 (Breast Cancer)15.4Apoptosis induction
Study BA549 (Lung Cancer)12.8Cell cycle arrest
Study CHeLa (Cervical Cancer)9.5Inhibition of metastasis

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis and cell cycle regulation.

Analgesic and Anti-inflammatory Effects

In a controlled experiment assessing pain relief:

  • Model : Carrageenan-induced paw edema in rats.
  • Results : The administration of 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole] resulted in a significant reduction in paw swelling compared to control groups.

The analgesic effect was assessed using the hot plate test, showing an increase in latency time for treated animals, indicating effective pain relief.

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced breast cancer showed that a formulation containing the compound improved overall survival rates when combined with standard chemotherapy.
  • Inflammation Model Study : In a double-blind study on osteoarthritis patients, those treated with the compound reported a marked decrease in pain levels and improved mobility compared to placebo groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in glioma and neuroblastoma models .
  • Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activities, potentially useful in developing new antibiotics or antifungal agents. Its structural analogs have been evaluated for their efficacy against various pathogens .

Synthetic Chemistry

The synthesis of 6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile can be achieved through multicomponent reactions (MCRs). These reactions are advantageous for:

  • Efficiency : MCRs allow for the rapid assembly of complex molecules from simple starting materials, minimizing waste and maximizing yield.
  • Diversity : The ability to modify the substituents on the piperidine and pyran rings opens pathways to create a library of compounds for biological testing .

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of spiro-pyrano compounds on human cancer cell lines. The results demonstrated that specific modifications to the piperidine ring enhanced cytotoxicity against glioma cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another research project, a series of spiro-pyrano compounds were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives exhibited significant inhibitory activity, suggesting potential as lead compounds for antibiotic development .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerGlioma15
Compound BAntimicrobialE. coli10
Compound CAntimicrobialS. aureus20

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its spiro[piperidine-pyrano[2,3-c]pyrazole] framework. Below is a comparative analysis with non-spiro and substituted analogs:

Compound Name Key Structural Features Synthesis Method Yield Melting Point (°C) Biological Activity (MIC, µg/mL)
Target Compound (spiro) Spiro-piperidine, 10-methyl, 3-phenyl Multicomponent + spiro step N/A* N/A N/A
6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl 3-Nitrophenyl, non-spiro One-pot MCR 70–90% 162.9–189.2 Antimicrobial (Gram+: 7.8–62.25)
6-Amino-4-(4-nitrophenyl)-3-methyl 4-Nitrophenyl, non-spiro MCR with hydrazine N/A N/A N/A
6-Amino-3,4-dimethyl-4-phenyl Dimethyl, non-spiro Knoevenagel condensation N/A N/A Antifungal (reported)

Key Differences :

  • Spiro vs. Non-spiro analogs (e.g., ) prioritize aromatic substitutions (e.g., nitro, chloro) for electronic modulation.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, while methoxy groups () may influence solubility .

Physicochemical Properties

  • Melting Points: Non-spiro derivatives (e.g., 3u–3x in ) exhibit melting points between 162.9–189.2°C, influenced by substituent polarity and crystallinity .
  • Crystal Structure: X-ray data for 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile () reveals a dihedral angle of 88.23° between pyrazole and phenyl rings, with N–H···N hydrogen bonding stabilizing the lattice .
  • Tautomerism: Pyrano[2,3-c]pyrazoles predominantly adopt the 2H-tautomeric form in the solid state, as confirmed by crystallography .

Métodos De Preparación

Four-Component Pyrano[2,3-c]Pyrazole Formation

The pyrano[2,3-c]pyrazole core is frequently constructed via a one-pot four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. Under catalyst-free aqueous conditions, this method yields 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitriles with moderate to excellent efficiency (60–92% yields). For the target compound, substituting the aldehyde component with a phenyl-bearing derivative introduces the C3-phenyl group, while methyl substitution at C10 is achieved through ethyl acetoacetate’s inherent methyl group.

A modified approach employs Dabco-based ionic liquids (e.g., [Dabco][Ac]) as recyclable catalysts, enhancing reaction rates and yields (78–96%) under mild conditions. This method is particularly effective for spirocyclization, where the piperidine ring is introduced via a post-condensation alkylation step. For example, treating the intermediate pyrano[2,3-c]pyrazole with 1,4-dibromobutane in acetone catalyzed by DBU facilitates spiro-fusion at the C4 position.

Stepwise Synthesis and Functionalization

Construction of the Piperidine Spiro Junction

Spirocyclic piperidine integration requires precise control over ring-closing reactions. In one protocol, 5-methoxy-2,3-dihydro-1H-indol-2-one undergoes sequential alkylation, nitration, and reduction to generate a spirocyclopropane-indole intermediate. Transposing this strategy, the piperidine ring is formed via reductive amination of a keto-piperidine precursor with sodium borohydride, followed by trifluoroacetylation to stabilize the spiro center.

X-ray crystallographic data for analogous spiro-piperidine compounds (e.g., 3-phenylpiperidine-2,6-diones) confirm the stereochemical integrity of this approach, with bond angles and torsional strains consistent with spirocyclic systems.

Introduction of the Carbonitrile Group

The C5-carbonitrile moiety is introduced via nucleophilic substitution using malononitrile under basic conditions. In a representative procedure, the pyrano[2,3-c]pyrazole intermediate reacts with malononitrile in dioxane catalyzed by piperidine, yielding the carbonitrile derivative in 70–80% yields. Alternative methods employ Knoevenagel condensation, where aldehydes activate the methylene position for cyanide attack.

Spirocyclization via Post-Ugi Modifications

The Ugi four-component reaction (Ugi-4CR) offers a divergent route to spirooxindoles, which can be adapted for piperidine-containing systems. Combining isatin derivatives, amines, carboxylic acids, and isocyanides generates peptoid-like intermediates, which undergo transamidation and cyclization to form spiro[indoline-3,2'-pyrrolidine] scaffolds. Applying this strategy, substituting isatin with a pyrano[2,3-c]pyrazole-carboxaldehyde enables the formation of the target spirocycle.

Catalytic and Solvent Optimization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(dba)₂) facilitate key bond-forming steps, such as Suzuki-Miyaura couplings for aryl group introduction. For instance, arylboronic acids react with brominated pyrano[2,3-c]pyrazole intermediates to install the C3-phenyl group.

Solvent Systems

  • Aqueous ethanol (1:1) : Ideal for aldehyde components with poor solubility in pure water.
  • Dichloromethane/acetone mixtures : Optimize alkylation reactions for spirocyclization.
  • Ionic liquid media : Enhance reaction rates and reduce byproduct formation in multicomponent reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Four-component aqueous 60–92 Catalyst-free, green chemistry Limited to aromatic aldehydes
Dabco-ionic liquid 78–96 Recyclable catalyst, mild conditions Requires anhydrous conditions
Post-Ugi cyclization 52–93 High molecular diversity Multi-step purification required
Palladium-catalyzed 65–85 Precise aryl group installation Sensitive to oxygen and moisture

Q & A

Basic: What are the standard protocols for synthesizing pyrano[2,3-c]pyrazole derivatives, and how are they optimized for reproducibility?

Answer:
Pyrano[2,3-c]pyrazole derivatives are typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. Aqueous ethanol (1:1 v/v) is commonly used as a solvent, with trisodium citrate dihydrate (10 mol%) as a catalyst . Key steps include:

  • In situ pyrazole formation : Stirring ethyl acetoacetate with hydrazine hydrate at room temperature for 10 minutes.
  • Cyclocondensation : Adding aryl aldehydes and malononitrile, followed by 2 hours of stirring.
    For reproducibility, ensure strict stoichiometric ratios (1:1:1.1 for ethyl acetoacetate, aldehyde, and malononitrile) and monitor reaction progress via TLC. Isolation involves filtration and recrystallization from ethanol .

Basic: How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of synthesized derivatives?

Answer:

  • IR Spectroscopy : Confirm the presence of NH₂ (~3400–3200 cm⁻¹), CN (~2193 cm⁻¹), and C=O (if applicable, ~1681 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify characteristic signals, such as the sp³-hybridized CH proton at δ ~4.5 ppm and aromatic protons (δ ~7.0–8.0 ppm). Methyl groups attached to pyrazole appear as singlets at δ ~1.8 ppm .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 287.11 [M+H]⁺ for a 4-chlorophenyl derivative) .
    Cross-referencing with literature data (e.g., melting points, spectral libraries) is critical for validation .

Advanced: How can substituent effects on the aryl ring influence the compound’s physicochemical properties and bioactivity?

Answer:
Substituents alter electronic and steric properties, impacting reactivity and biological interactions. For example:

Substituent Effect on Reactivity Bioactivity Implication
4-NO₂ Electron-withdrawingEnhanced anti-inflammatory activity via nitro group redox interactions .
4-OCH₃ Electron-donatingImproved solubility; potential for CNS-targeted applications .
3,4,5-(OCH₃)₃ Bulky substituentSteric hindrance may reduce enzymatic binding but improve selectivity .
Methodological Approach :
  • Synthesize derivatives with systematic substituent variations.
  • Perform DFT calculations to predict electronic effects.
  • Correlate with in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: What strategies resolve contradictions in spectroscopic or crystallographic data for novel derivatives?

Answer:
Discrepancies often arise from polymorphism, solvent effects, or incomplete purification. Strategies include:

  • High-Resolution Techniques : Use HRMS to confirm molecular formulas and 2D NMR (COSY, HSQC) for ambiguous proton assignments .
  • X-Ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks (e.g., CCDC-971311 for a phenyl derivative) .
  • Dynamic NMR : Investigate conformational flexibility in solution phase for tautomeric forms .

Advanced: How can researchers design experiments to evaluate the anti-cancer potential of novel derivatives?

Answer:

  • In Vitro Screening :
    • Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
    • Compare with reference drugs (e.g., doxorubicin) .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining).
    • Evaluate kinase inhibition (e.g., Chk1 kinase) via ELISA .
  • SAR Analysis :
    • Modify substituents to optimize lipophilicity (logP) and membrane permeability .

Basic: What are the best practices for characterizing crystal structures of spirocyclic pyrano[2,3-c]pyrazoles?

Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL-97 for structure solution and OLEX2 for visualization.
  • Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and PLATON/ADDSYM for symmetry .
    Example: The 3,4,5-trimethoxyphenyl derivative crystallizes in the monoclinic P2₁/c space group, with key torsion angles confirming spirocyclic geometry .

Advanced: How can solvent systems and catalysts be optimized to improve reaction yields in aqueous MCRs?

Answer:

  • Catalyst Screening : Compare trisodium citrate (yield: 85–92%) with TEABr (yield: 78–88%) for eco-friendliness and cost .
  • Solvent Optimization : Ethanol/water (1:1) minimizes side reactions vs. pure DMF. Additives like β-cyclodextrin enhance solubility of hydrophobic aldehydes .
  • Green Metrics : Calculate E-factor (waste/product ratio) and atom economy to prioritize sustainable protocols .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Answer:

  • Melting Point Analysis : Compare with literature values (e.g., 160°C for 4-chlorophenyl derivative ).
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<1% area).
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.